molecular formula C22H27F3N4O3 B6461144 1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2548987-77-3

1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No.: B6461144
CAS No.: 2548987-77-3
M. Wt: 452.5 g/mol
InChI Key: FMDXKXYPMXNMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bipiperidine core substituted with a 3,5-dimethyl-1,2-oxazole-4-carbonyl group and a 5-(trifluoromethyl)pyridin-2-yloxy moiety. The 1,2-oxazole ring, with its electron-rich heterocyclic structure, may influence hydrogen bonding and solubility.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O3/c1-14-20(15(2)32-27-14)21(30)29-9-5-17(6-10-29)28-11-7-18(8-12-28)31-19-4-3-16(13-26-19)22(23,24)25/h3-4,13,17-18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDXKXYPMXNMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacokinetic Properties Inferred Bioactivity
Target Compound : 1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine C₂₄H₂₇F₃N₄O₃ 476.49 Bipiperidine core; oxazole carbonyl; trifluoromethylpyridinyloxy High logP (predicted); moderate aqueous solubility CNS or enzyme modulation
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine () C₁₇H₁₈F₃N₃O₄S 417.41 Single piperidine; sulfonyl linker; trifluoromethylpyridine Lower molecular weight; higher solubility Protease inhibition
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid 4-methoxycarbonyl-phenyl ester () C₂₃H₂₃N₅O₆ 465.46 Oxadiazole heterocycle; ester group; pyridine Moderate logP; ester hydrolysis liability Kinase inhibition
5-[3-(4-Benzyl-1-piperidinyl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile () C₂₉H₃₀N₆O₂ 494.59 Benzimidazole fused ring; hydroxypropyl-piperidine; cyano group High molecular weight; low solubility Anticancer or antimicrobial

Key Findings and Implications

Bipiperidine vs. Piperidine Scaffolds: The bipiperidine core in the target compound may improve receptor binding compared to single-piperidine analogs (e.g., ) due to enhanced conformational flexibility.

Heterocyclic Substituents :

  • The 1,2-oxazole carbonyl group in the target compound differs from the sulfonyl group in ’s analog. Sulfonyl groups typically enhance solubility but may reduce membrane permeability compared to carbonyls .
  • Oxadiazole-containing analogs () exhibit distinct electronic properties, favoring interactions with polar enzyme active sites, whereas oxazoles may prioritize hydrophobic interactions .

Trifluoromethylpyridine Moieties :
The 5-(trifluoromethyl)pyridin-2-yloxy group in the target compound and ’s analog contributes to metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Pharmacokinetic Predictions : Computational studies () on structurally dissimilar piperidine derivatives suggest that the target compound’s logP (~3.5–4.0) aligns with drug-like properties, though its bipiperidine core may require formulation optimization for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.